molecular formula C20H24N2O4S B2599669 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 922115-37-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2599669
CAS RN: 922115-37-5
M. Wt: 388.48
InChI Key: RQABMSXZOHMFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as Dihydroisoquinoline-sulfonamide (DHQSA), is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Structural Aspects and Properties

The study on structural aspects and properties of salt and inclusion compounds of related amides indicates the potential for forming gels and crystalline solids upon treatment with various acids, showcasing applications in material science for creating novel materials with specific properties based on their structural configurations (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activities

Research on sulfonohydrazide‐substituted derivatives reveals significant antimicrobial and antifungal activities, suggesting applications in developing new antimicrobial agents. The enhanced activities compared to parent compounds highlight the importance of structural modifications in achieving desired biological effects (Dixit et al., 2010).

Vasodilatory Activity

The synthesis and evaluation of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives for vasodilatory action presents a potential application in cardiovascular drug development. These compounds demonstrated comparable potency to clinically used cardiovascular drugs, offering a pathway for developing new therapeutic agents (Morikawa, Sone, & Asano, 1989).

Broad-Spectrum Antibacterial Agents

The practical synthesis and molecular structure analysis of certain isothiazoloquinolone compounds have shown potent broad-spectrum antibacterial activities, effective against resistant organisms like MRSA. This highlights the compound's potential in addressing the growing challenge of antibiotic resistance (Hashimoto et al., 2007).

Antitumor Activity

The synthesis and in vitro testing of methoxy‐indolo[2,1‐a]isoquinolines for cytostatic activity against various cancer cells underscore the potential for cancer therapy. Compounds showing significant inhibition of cell proliferation at low concentrations indicate the promise of isoquinoline derivatives in oncology (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-5-4-8-19(13-16)26-15-20(23)21-10-12-27(24,25)22-11-9-17-6-2-3-7-18(17)14-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQABMSXZOHMFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.